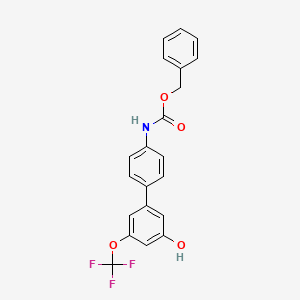
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine (2,4-DHPFP) is an organic compound that has been the focus of numerous scientific studies due to its potential applications in both research and industry. This organic compound has been identified as a potential chemical intermediate for the synthesis of pharmaceuticals and other compounds, as well as a potential building block for the synthesis of larger molecules. In addition, 2,4-DHPFP has been studied for its potential as a therapeutic agent, as well as its effects on biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential applications in scientific research. The compound has been identified as a potential chemical intermediate for the synthesis of pharmaceuticals and other compounds, as well as a potential building block for the synthesis of larger molecules. Additionally, (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential applications in biotechnology, such as for the development of biosensors, gene delivery systems, and enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed that the compound may interact with proteins and enzymes, as well as other molecules, in order to produce its effects. Additionally, the compound may act as an inhibitor of certain biochemical pathways.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential effects on biochemical and physiological processes. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, the compound has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB. Furthermore, the compound has been shown to possess antioxidant activity, as well as to possess anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Laboratory Experiments
The use of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% for laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable, making it an ideal chemical intermediate for the synthesis of other compounds. Additionally, the compound can be used to study the effects of certain biochemical and physiological processes, such as enzyme inhibition and protein modulation.
The use of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% for laboratory experiments also has several limitations. The compound is relatively expensive, making it difficult to obtain in large quantities. Additionally, the compound is not water soluble, making it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% are vast, and there are numerous potential future directions for research. For example, further research could be conducted on the compound’s potential therapeutic applications, such as for the treatment of cancer and other diseases. Additionally, further research could be conducted on the compound’s potential applications in biotechnology, such as for the development of biosensors, gene delivery systems, and enzyme inhibitors. Furthermore, research could be conducted on the compound’s potential applications in the synthesis of larger molecules and in the development of new materials. Finally, research could be conducted on the compound’s potential effects on biochemical and physiological processes, such as its effects on enzyme activity and protein modulation.
Métodos De Síntesis
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% can be synthesized through a multi-step process involving the condensation of 4-formylphenol with pyrimidine-2,4-diol, followed by the dehydration of the resulting product. The synthesis of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% is relatively straightforward and can be completed in a relatively short amount of time.
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-6-7-1-3-8(4-2-7)9-5-12-11(16)13-10(9)15/h1-6H,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVFVIKKFAGBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)

![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)







